Lipid 15

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

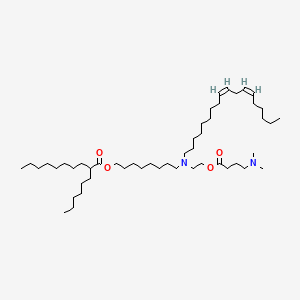

C50H96N2O4 |

|---|---|

Peso molecular |

789.3 g/mol |

Nombre IUPAC |

8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate |

InChI |

InChI=1S/C50H96N2O4/c1-6-9-12-15-17-18-19-20-21-22-23-24-25-26-30-35-43-52(45-47-55-49(53)41-38-42-51(4)5)44-36-31-27-28-32-37-46-56-50(54)48(39-33-14-11-8-3)40-34-29-16-13-10-7-2/h17-18,20-21,48H,6-16,19,22-47H2,1-5H3/b18-17-,21-20- |

Clave InChI |

PQFKDYPOMGYHFK-KSWDIIKGSA-N |

SMILES isomérico |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCC/C=C\C/C=C\CCCCC)CCOC(=O)CCCN(C)C |

SMILES canónico |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)CCOC(=O)CCCN(C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Lipid 15 for Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 15 is an ionizable amino lipid that has garnered significant attention within the drug delivery field, particularly for its role in the formulation of lipid nanoparticles (LNPs). These LNPs are critical for protecting and delivering nucleic acid-based therapeutics, such as mRNA and siRNA, to their target cells. The ionizable nature of this compound is central to its function; it maintains a neutral charge at physiological pH, minimizing toxicity and non-specific interactions in circulation, but becomes positively charged in the acidic environment of the endosome. This pH-dependent charge reversal is crucial for disrupting the endosomal membrane and facilitating the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and application of this compound in advanced drug delivery systems.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with a specific arrangement of hydrophilic and hydrophobic moieties that dictates its function as a key component of LNPs.

Chemical Identity:

-

Chemical Name: ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate) (Note: This is the chemical name for the similar, well-documented lipid ALC-0315. A definitive IUPAC name for this compound with CAS 2588111-36-6 is not consistently available in public sources, but the provided structure from its SMILES representation is accurate).

-

SMILES: O=C(OCCN(CCCCCCCC/C=C\C/C=C\CCCCC)CCCCCCCCOC(C(CCCCCCCC)CCCCCC)=O)CCCN(C)C[2]

A two-dimensional representation of the chemical structure of this compound can be generated from its SMILES string.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physicochemical properties of this compound and the LNPs it forms are critical for its function in drug delivery. While specific experimental values for this compound are not always publicly available, data from similar ionizable lipids and LNP systems provide valuable insights.

| Property | Typical Value/Range | Significance in LNP Formulation |

| pKa | 6.0 - 7.0 (estimated for similar ionizable lipids)[3] | Determines the pH at which the lipid becomes protonated. An optimal pKa ensures the LNP remains neutral in the blood (pH ~7.4) and becomes cationic in the acidic endosome (pH 5.0-6.5) to facilitate cargo release. |

| LNP Particle Size | 80 - 150 nm | Influences the biodistribution and cellular uptake of the nanoparticles. Sizes in this range can take advantage of the enhanced permeability and retention (EPR) effect in tumors and avoid rapid clearance by the mononuclear phagocyte system.[4] |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution of the LNP population. A low PDI indicates a homogenous population of nanoparticles, which is crucial for consistent performance and regulatory approval. |

| Zeta Potential | Near-neutral at physiological pH | The surface charge of the LNPs. A near-neutral zeta potential at physiological pH reduces non-specific interactions with blood components, leading to a longer circulation half-life. |

| Encapsulation Efficiency | > 90% | The percentage of the nucleic acid payload that is successfully encapsulated within the LNPs. High encapsulation efficiency is essential for maximizing the therapeutic dose and minimizing side effects from free nucleic acids.[3] |

Experimental Protocols

Synthesis of Ionizable Lipids (General Protocol adapted from ALC-0315 Synthesis)

The synthesis of ionizable lipids like this compound typically involves multi-step organic chemistry processes. While the exact proprietary synthesis protocol for this compound is not publicly disclosed, a representative synthesis of a similar and well-documented ionizable lipid, ALC-0315, involves a key reductive amination step.[5][6][7][8] This provides a plausible framework for the synthesis of this compound.

Key Reaction Steps:

-

Esterification: A long-chain carboxylic acid (e.g., 2-hexyldecanoic acid) is reacted with a diol (e.g., 1,6-hexanediol) to form a mono-esterified intermediate. This reaction is often catalyzed by an acid and may involve the removal of water to drive the reaction to completion.

-

Oxidation: The remaining free hydroxyl group on the mono-esterified intermediate is oxidized to an aldehyde. This is a critical step to prepare the molecule for the subsequent reductive amination.

-

Reductive Amination: The aldehyde intermediate is reacted with an amino-alcohol (e.g., 4-aminobutanol) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This reaction forms the tertiary amine core of the ionizable lipid, linking the two lipid tails.

Purification: Following the synthesis, the final product is typically purified using column chromatography to remove unreacted starting materials and byproducts, ensuring a high purity of the final ionizable lipid.

Lipid Nanoparticle (LNP) Formulation Protocol (Microfluidic Mixing)

Microfluidic mixing is a widely used, reproducible, and scalable method for producing LNPs with controlled size and high encapsulation efficiency.[3][9][10]

Materials:

-

Ionizable Lipid (this compound)

-

Helper Lipid (e.g., DSPC)

-

Cholesterol

-

PEG-Lipid (e.g., DMG-PEG 2000)

-

Nucleic Acid (mRNA or siRNA)

-

Ethanol (B145695) (or other suitable organic solvent)

-

Acidic Aqueous Buffer (e.g., citrate (B86180) or acetate (B1210297) buffer, pH 4.0)

-

Neutral Buffer (e.g., PBS, pH 7.4) for dialysis

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (this compound), helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the desired final LNP concentration.

-

Preparation of Nucleic Acid Solution: Dissolve the nucleic acid in the acidic aqueous buffer.

-

Microfluidic Mixing: The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes and pumped through the microfluidic device at controlled flow rates. The rapid mixing within the microfluidic channels leads to the self-assembly of the lipids and nucleic acids into LNPs. The flow rate ratio of the aqueous to organic phase is typically 3:1.

-

Dialysis: The resulting LNP suspension is dialyzed against a neutral buffer (e.g., PBS) to remove the ethanol and raise the pH to a physiological level. This step is crucial for the stability and biocompatibility of the final LNP formulation.

-

Characterization: The formulated LNPs are then characterized for their physicochemical properties, including particle size, PDI, zeta potential, and encapsulation efficiency, as outlined in the table above.

Logical and Experimental Workflows

LNP Formulation and Characterization Workflow

The process of developing a lipid nanoparticle formulation for a nucleic acid therapeutic follows a logical workflow from component preparation to final product characterization.

Caption: Workflow for LNP Formulation and Characterization.

Proposed Mechanism of LNP-mediated Cellular Delivery

The function of this compound is central to the mechanism by which LNPs deliver their nucleic acid cargo into the cytoplasm of target cells. This process involves several key steps that can be visualized as a signaling or process pathway.

Caption: Mechanism of LNP-mediated cellular delivery.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its carefully designed chemical structure allows for the formulation of stable and effective lipid nanoparticles that can safely transport their cargo through the bloodstream and efficiently release it into the cytoplasm of target cells. The continued study and optimization of this compound and similar ionizable lipids are crucial for the development of the next generation of nucleic acid-based therapeutics, with the potential to address a wide range of diseases. This guide provides a foundational understanding of this compound for researchers and developers working to harness the power of LNP technology.

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Continuous flow synthesis of the ionizable lipid ALC-0315 - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00630A [pubs.rsc.org]

- 8. ALC-0315 - Wikipedia [en.wikipedia.org]

- 9. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 10. leukocare.com [leukocare.com]

An In-depth Technical Guide to Phosphatidylinositol 4,5-bisphosphate (PIP2): Cellular Functions and Signaling Paradigms

Disclaimer: The term "Lipid 15" does not correspond to a standardly recognized molecule in scientific literature. This guide will focus on Phosphatidylinositol 4,5-bisphosphate (PIP2) , a pivotal and well-researched lipid that serves as an excellent archetype for understanding the complex roles of lipids in cellular processes and signaling. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Phosphatidylinositol 4,5-bisphosphate (PIP2) is a minor anionic phospholipid, predominantly located in the inner leaflet of the plasma membrane, yet it commands a major role in cellular regulation.[1][2] Despite constituting only about 1-2% of total plasma membrane lipids, PIP2 is a critical hub for a vast array of cellular activities.[1][3][4][5] It functions both as a direct signaling molecule, docking numerous proteins to the membrane, and as a precursor to potent second messengers. Its roles span from regulating the actin cytoskeleton and membrane trafficking to modulating ion channel activity and serving as a substrate for key signaling enzymes like Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[4][6] This guide provides a comprehensive overview of PIP2's functions, the signaling pathways it governs, quantitative data regarding its concentration and protein interactions, and detailed protocols for its study.

The Multifaceted Roles of PIP2 in Cellular Processes

PIP2's influence extends across fundamental cellular operations through its direct interaction with a multitude of effector proteins.

-

Actin Cytoskeleton Dynamics: PIP2 is a master regulator of the actin cytoskeleton.[1] It modulates the activity of numerous actin-binding proteins, including profilin, cofilin, gelsolin, and N-WASP.[1][7][8] For instance, PIP2 can promote actin polymerization by dissociating profilin from actin monomers and activating WASP proteins, which in turn stimulate the Arp2/3 complex.[8] Conversely, it can inhibit the severing activity of proteins like cofilin and gelsolin, thereby stabilizing actin filaments.[1][8]

-

Membrane Trafficking (Endocytosis and Exocytosis): PIP2 is essential for the formation of endocytic vesicles, particularly in clathrin-mediated endocytosis. It recruits adaptor proteins and other components of the endocytic machinery to the plasma membrane. Furthermore, PIP2 plays a significant role in exocytosis, the process of vesicle fusion with the plasma membrane for secretion.

-

Ion Channel and Transporter Regulation: The activity of many ion channels and transporters is directly dependent on the presence of PIP2 in the membrane.[6] It often acts as a positive regulator, and its depletion following signaling events can lead to the inactivation of these channels, providing a direct link between cell signaling and electrical activity.

Quantitative Data: PIP2 Concentrations and Protein Affinities

The precise concentration of PIP2 and its binding affinity to effector proteins are critical determinants of its regulatory function.

Table 1: Cellular Concentration of PIP2

| Parameter | Value | Cell/System Context | Reference |

|---|---|---|---|

| Molar Percentage (Plasma Membrane) | ~1-2 mol % of inner leaflet lipids | General mammalian cells | [1][4][5] |

| Molecular Density (Plasma Membrane) | 4,000 - 60,000 molecules/µm² | Estimated in various mammalian cells | [5] |

| Molecules per Virion | ~8,000 molecules | HIV-1 Virion | [2][9] |

| Density in Arabidopsis PM | ~14-32 molecules/µm² | Arabidopsis root cells (NaCl-stressed vs. normal) |[10] |

Table 2: Binding Affinities of Proteins to PIP2

| Protein/Domain | Binding Partner(s) | Dissociation Constant (KD) | Method/Context | Reference |

|---|---|---|---|---|

| Kindlin-2 PH Domain | PIP2 | 2.12 ± 0.19 µM | Surface Plasmon Resonance | [11] |

| PLCδ1 PH Domain | PIP2 / IP3 | High affinity for both | Competition defines localization | [12] |

| Cofilin | PIP2 | Low affinity, rapid kinetics | Kinetic analysis | [1] |

| Profilin | PIP2 | High affinity | Binds clusters of 5-7 PIP2 molecules | [7][13] |

| Tubby C-terminal Domain | PIP2 | Cooperative binding | Molecular Dynamics Simulations |[12] |

Core Signaling Pathways Involving PIP2

PIP2 is a substrate for two of the most important signaling pathways in eukaryotic cells, initiated by distinct classes of cell surface receptors.

The Phospholipase C (PLC) Pathway

Activation of PLC leads to the hydrolysis of PIP2 into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[14][15][16]

-

IP3 is a small, soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[17]

-

DAG remains in the plasma membrane, where it, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a wide range of downstream targets.[17]

This pathway is typically activated by:

-

G-Protein Coupled Receptors (GPCRs): Agonist binding to a GPCR activates a Gq-family G-protein. The Gαq subunit, in its GTP-bound state, then directly activates PLCβ isoforms.[18][19][20]

-

Receptor Tyrosine Kinases (RTKs): Ligand binding causes RTKs (e.g., EGFR) to dimerize and autophosphorylate on tyrosine residues. PLCγ isoforms bind to these phosphotyrosine sites via their SH2 domains, leading to the phosphorylation and activation of PLCγ.[14][21][22]

The Phosphoinositide 3-Kinase (PI3K) Pathway

PIP2 can also be phosphorylated by PI3K at the 3' position of the inositol ring, generating phosphatidylinositol 3,4,5-trisphosphate (PIP3) . PIP3 serves as a docking site on the plasma membrane for proteins containing Pleckstrin Homology (PH) domains, such as the kinase Akt (Protein Kinase B), initiating cascades that regulate cell growth, survival, and proliferation.

Visualizing PIP2 Signaling Logic

Diagram: PLC Signaling Pathways

Caption: PLC-mediated hydrolysis of PIP2 via GPCR/PLCβ and RTK/PLCγ pathways.

Experimental Protocols

Protocol: Protein-Lipid Overlay Assay (PIP Strip Assay)

This protocol is used to qualitatively assess the binding specificity of a protein of interest to various lipids, including PIP2, spotted on a hydrophobic membrane.

Materials:

-

PIP Strip™ membrane (or similar lipid-spotted membrane)

-

Protein of interest (purified, e.g., as a GST-fusion protein), 0.5-1.0 µg/mL

-

Blocking Buffer: 3% fatty acid-free Bovine Serum Albumin (BSA) in TBS-T (10 mM Tris pH 8.0, 150 mM NaCl, 0.1% Tween-20)

-

Primary antibody against the protein or its tag (e.g., anti-GST)

-

HRP-conjugated secondary antibody (e.g., anti-mouse HRP)

-

Chemiluminescent detection reagent (ECL)

-

Shaker/rocker

Methodology:

-

Blocking: Immerse the PIP Strip membrane in 5-10 mL of Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation.[23][24][25][26] Ensure the membrane is fully submerged and does not dry out.

-

Protein Incubation: Decant the blocking buffer. Add the protein of interest diluted to the desired concentration (start with 0.5 µg/mL) in fresh Blocking Buffer. Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[24][25]

-

Washing: Discard the protein solution. Wash the membrane three times with 10 mL of TBS-T for 10 minutes each time with gentle agitation.[25]

-

Primary Antibody Incubation: Discard the wash buffer. Add the primary antibody diluted in fresh Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature with gentle agitation.[23][25]

-

Washing: Repeat the washing step as described in step 3.

-

Secondary Antibody Incubation: Discard the wash buffer. Add the HRP-conjugated secondary antibody diluted in fresh Blocking Buffer. Incubate for 1 hour at room temperature with gentle agitation.[25]

-

Final Washing: Repeat the washing step as described in step 3.

-

Detection: Decant the final wash. Add the chemiluminescent detection reagent according to the manufacturer's instructions. Immediately image the membrane using a chemiluminescence imager. A signal at the spot corresponding to PIP2 indicates binding.

Diagram: Workflow for Protein-Lipid Overlay Assay

Caption: Step-by-step workflow for a typical protein-lipid overlay assay.

Protocol: Monitoring PLC-Mediated PIP2 Hydrolysis

This protocol describes a common method to monitor the depletion of plasma membrane PIP2 in live cells following GPCR activation, using a fluorescent biosensor.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for a fluorescent PIP2 biosensor (e.g., GFP-PLCδ-PH)

-

Transfection reagent

-

Live-cell imaging medium (e.g., HBSS)

-

GPCR agonist (e.g., Carbachol for muscarinic receptors)

-

Confocal or TIRF microscope equipped for live-cell imaging

Methodology:

-

Cell Culture and Transfection: Plate cells on glass-bottom imaging dishes. At ~70% confluency, transfect the cells with the GFP-PLCδ-PH plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression. The GFP-PLCδ-PH domain binds to PIP2 at the plasma membrane, giving a distinct membrane fluorescence.[27]

-

Imaging Preparation: Replace the culture medium with live-cell imaging medium. Mount the dish on the microscope stage, maintaining appropriate temperature (37°C) and CO₂ (5%).

-

Baseline Imaging: Identify a transfected cell showing clear plasma membrane fluorescence. Acquire a series of baseline images (e.g., one frame every 5 seconds for 1-2 minutes) to establish the initial, steady-state localization of the GFP-PLCδ-PH probe.

-

Stimulation: Add the GPCR agonist to the imaging dish at a final concentration known to elicit a response. Continue acquiring images at the same frame rate without interruption.

-

Data Acquisition: Continue imaging for 5-10 minutes post-stimulation to capture the full dynamic response. Upon PLC activation, PIP2 is hydrolyzed. The GFP-PLCδ-PH probe, which has a similar affinity for the product IP3, will dissociate from the membrane and translocate to the cytosol.[16] This is observed as a decrease in plasma membrane fluorescence and a corresponding increase in cytosolic fluorescence.

-

Data Analysis: Quantify the fluorescence intensity at the plasma membrane and in the cytosol over time. Plot the change in membrane fluorescence relative to the baseline to visualize the kinetics of PIP2 hydrolysis.[27] A rapid decrease following agonist addition indicates successful PLC-mediated PIP2 depletion.

References

- 1. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CELLULAR AND MOLECULAR INTERACTIONS OF PHOSPHOINOSITIDES AND PERIPHERAL PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperativity of PIP2 and PS lipids modulates PH domain binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The actin-binding protein profilin binds to PIP2 and inhibits its hydrolysis by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Review of PIP2 in Cellular Signaling, Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of phosphoinositides reveals strong enrichment of PIP2 in HIV-1 compared to producer cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-Molecule Analysis of PIP2;1 Dynamics and Partitioning Reveals Multiple Modes of Arabidopsis Plasma Membrane Aquaporin Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis of Phosphoinositide Binding to Kindlin-2 Protein Pleckstrin Homology Domain in Regulating Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two cooperative binding sites sensitize PI(4,5)P2 recognition by the tubby domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 15. A kinetic model of phospholipase C-γ1 linking structure-based insights to dynamics of enzyme autoinhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dissociation of the G protein βγ from the Gq–PLCβ complex partially attenuates PIP2 hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactome | PLC-gamma1 signalling [reactome.org]

- 18. G-protein-coupled Receptor Agonists Activate Endogenous Phospholipase Cε and Phospholipase Cβ3 in a Temporally Distinct Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

- 22. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tools.thermofisher.com [tools.thermofisher.com]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. echelon-inc.com [echelon-inc.com]

- 27. mcb.berkeley.edu [mcb.berkeley.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

Disclaimer: The term "Lipid 15" does not correspond to a recognized standard in scientific literature. This guide focuses on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a lipid of significant interest in research and drug development, as a representative subject.

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a prevalent glycerophospholipid in eukaryotic cell membranes.[1][2][3][4] POPC is extensively utilized in the formulation of model membranes and drug delivery systems due to its biomimetic nature and favorable biophysical characteristics.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental methodologies, and visual representations of relevant processes.

Core Physical and Chemical Properties

The biophysical behavior of POPC is dictated by its molecular structure, featuring a saturated palmitic acid at the sn-1 position and an unsaturated oleic acid at the sn-2 position of the glycerol (B35011) backbone.[1] This mixed-chain composition results in a balance of fluidity and stability, making it a valuable component in membrane research and liposomal formulations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of POPC.

| Property | Value | References |

| Molecular Formula | C42H82NO8P | [5][6] |

| Molecular Weight | 760.1 g/mol | [5][6] |

| Exact Mass | 759.57780557 Da | [5] |

| Physical Description | Crystalline solid at room temperature | [5][7][8] |

| Melting Point (Tm) | -2 °C | [1][9][10] |

| Appearance | White to off-white powder | [11] |

| Solubility | Concentration | Solvent | References |

| Soluble | ~25 mg/mL | Ethanol | [7][8] |

| Soluble | 5 mg/mL | Ethanol | [1] |

| Soluble | 5 mg/mL | DMSO | [1][2] |

| Soluble | 5 mg/mL | Chloroform (B151607):Methanol:Water | [1] |

| Sparingly Soluble | - | Aqueous solutions | [7] |

| Chemical Stability and Reactivity | Information | References |

| Hygroscopic | Yes | [1] |

| Light Sensitive | No | [1] |

| Oxidative Stability | The C=C double bond in the oleyl chain is susceptible to oxidation by agents like ozone. Oxidized POPC can alter membrane properties.[12] | |

| Storage | Recommended storage at -20°C for long-term stability (stable for at least two years). Aqueous solutions are not recommended for storage for more than one day. | [2][7][11] |

| pKa | The intrinsic pKa of the phosphate (B84403) group in phosphatidylcholines is approximately 0.8. |

Signaling Pathway Involvement

POPC, particularly in the form of liposomes, can modulate cellular signaling pathways. Notably, exposure of macrophages to POPC liposomes has been shown to induce a significant inflammatory response through the activation of the NF-κB signaling pathway.[4][13][14] This leads to the upregulation of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-10.[13][14]

NF-κB signaling pathway activation by POPC liposomes in macrophages.

Experimental Protocols

Detailed methodologies for the preparation and characterization of POPC-based liposomes are crucial for reproducible research.

Preparation of POPC Unilamellar Vesicles by Thin-Film Hydration and Extrusion

This protocol describes a common method for producing unilamellar vesicles (LUVs) of a defined size.[15][16][17][18]

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

Chloroform

-

Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

Rotary evaporator or a stream of inert gas (e.g., nitrogen)

-

Vacuum desiccator

-

Water bath

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation:

-

Dissolve a known quantity of POPC in chloroform in a round-bottom flask.[15]

-

Remove the solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.[15]

-

Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[19]

-

-

Hydration:

-

Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to a temperature above the lipid's phase transition temperature (Tm of POPC is -2°C, so room temperature is sufficient).[15][16] The final lipid concentration is typically between 0.5-10 mg/mL.[15]

-

Vortex the suspension vigorously for several minutes to facilitate the formation of multilamellar vesicles (MLVs).[19][20]

-

-

Extrusion:

-

Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[17][19]

-

-

Storage:

-

Store the resulting liposome suspension at 4°C. For long-term storage, the dried lipid film can be stored at -20°C.[16]

-

Workflow for POPC liposome preparation by thin-film hydration and extrusion.

Characterization of POPC Liposomes

1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution and polydispersity index (PDI) of nanoparticles in suspension.[21][22]

Protocol:

-

Dilute the liposome suspension in the appropriate buffer to a suitable concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).

-

Acquire the data and analyze the correlation function to obtain the hydrodynamic diameter and PDI of the liposomes.

2. Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of liposomes in their near-native, hydrated state, providing information on their morphology, lamellarity, and size.[23]

Protocol:

-

Apply a small volume (a few microliters) of the liposome suspension to a TEM grid.

-

Blot the grid to create a thin film of the suspension.

-

Plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample.[23]

-

Transfer the vitrified sample to a cryo-TEM holder and insert it into the transmission electron microscope.

-

Image the sample at cryogenic temperatures to observe the liposomes.

Workflow for the characterization of POPC liposomes using DLS and Cryo-TEM.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. POPC | 26853-31-6 [chemicalbook.com]

- 4. (Rac)-POPC | 6753-55-5 | Benchchem [benchchem.com]

- 5. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | C42H82NO8P | CID 5497103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Phosphatidylcholine Liposomes Reprogram Macrophages toward an Inflammatory Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liposome Preparation - Echelon Biosciences [echelon-inc.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Synthesis and Characterization of Multifunctional Nanovesicles Composed of POPC Lipid Molecules for Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental Methods: [bio-protocol.org]

- 20. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) | MDPI [mdpi.com]

- 23. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]

An In-depth Technical Guide to the Subcellular Localization of Lipo-15

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the subcellular localization of the novel signaling molecule, Lipo-15, across various cell types. It details the dynamic trafficking of Lipo-15 and its role in key cellular processes. This guide offers detailed experimental protocols for the study of Lipo-15 and presents quantitative data on its distribution, highlighting its potential as a therapeutic target.

Introduction to Lipo-15

Lipo-15 is a recently identified phosphoinositide that has been implicated in the regulation of critical cellular pathways, including autophagy and the integrated stress response. Its unique acyl chain composition allows for rapid and specific insertion into organellar membranes, facilitating its role as a localized signaling hub. Understanding the precise subcellular distribution of Lipo-15 is paramount to elucidating its function and harnessing its therapeutic potential. This guide summarizes the current knowledge of Lipo-15 localization in three distinct cell lines: HeLa (human cervical cancer), RAW 264.7 (mouse macrophage), and SH-SY5Y (human neuroblastoma), providing a framework for future research and drug development.

Quantitative Subcellular Distribution of Lipo-15

The subcellular distribution of Lipo-15 was quantified using a combination of high-resolution fluorescence microscopy of a tagged Lipo-15-binding protein and subcellular fractionation followed by mass spectrometry. The data reveals a highly dynamic and cell-type-specific localization pattern.

Table 1: Subcellular Distribution of Lipo-15 in HeLa Cells under Basal and Stress Conditions.

| Subcellular Compartment | % of Total Lipo-15 (Basal) | % of Total Lipo-15 (ER Stress; Tunicamycin 2µg/mL, 4h) |

| Endoplasmic Reticulum | 45 ± 5% | 65 ± 7% |

| Mitochondria | 20 ± 3% | 15 ± 4% |

| Golgi Apparatus | 15 ± 2% | 10 ± 3% |

| Plasma Membrane | 10 ± 2% | 5 ± 1% |

| Lysosomes | 5 ± 1% | 3 ± 1% |

| Cytosol | 5 ± 1% | 2 ± 1% |

Table 2: Subcellular Distribution of Lipo-15 in RAW 264.7 Macrophages during Phagocytosis.

| Subcellular Compartment | % of Total Lipo-15 (Resting) | % of Total Lipo-15 (Phagocytosis; IgG-opsonized beads, 30min) |

| Plasma Membrane | 30 ± 4% | 15 ± 3% |

| Phagosome | Not Applicable | 50 ± 6% |

| Endoplasmic Reticulum | 25 ± 3% | 15 ± 2% |

| Lysosomes | 20 ± 2% | 10 ± 2% |

| Mitochondria | 15 ± 2% | 5 ± 1% |

| Cytosol | 10 ± 1% | 5 ± 1% |

Table 3: Subcellular Distribution of Lipo-15 in Differentiated SH-SY5Y Neuroblastoma Cells.

| Subcellular Compartment | % of Total Lipo-15 (Basal) | % of Total Lipo-15 (Neurite Outgrowth; BDNF 50ng/mL, 24h) |

| Golgi Apparatus | 40 ± 5% | 25 ± 4% |

| Synaptic Vesicles | 25 ± 3% | 45 ± 5% |

| Endoplasmic Reticulum | 20 ± 3% | 15 ± 3% |

| Plasma Membrane | 10 ± 2% | 10 ± 2% |

| Mitochondria | 5 ± 1% | 5 ± 1% |

Experimental Protocols

Detailed methodologies for the key experiments used to determine the subcellular localization of Lipo-15 are provided below.

Protocol: Immunofluorescence Staining for Lipo-15 Localization

This protocol describes the use of a genetically encoded fluorescent biosensor (e.g., EGFP-Lipo15BP) to visualize the subcellular localization of Lipo-15.

-

Cell Culture and Transfection:

-

Plate cells (e.g., HeLa) on glass-bottom dishes suitable for high-resolution microscopy.

-

Transfect cells with a plasmid encoding the EGFP-Lipo15BP biosensor using a suitable transfection reagent.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Cell Treatment:

-

Induce cellular stress by treating cells with Tunicamycin (2 µg/mL) for 4 hours. Include a vehicle-treated control group.

-

-

Fixation and Permeabilization:

-

Wash cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies against organelle-specific markers (e.g., anti-Calreticulin for ER, anti-TOM20 for mitochondria) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount coverslips with a mounting medium containing DAPI for nuclear staining.

-

Acquire images using a confocal microscope.

-

Analyze the colocalization between the EGFP-Lipo15BP signal and the organelle markers using image analysis software.

-

Protocol: Subcellular Fractionation and Lipidomics

This protocol details the separation of cellular organelles to quantify Lipo-15 in each fraction.

-

Cell Homogenization:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

-

Continue with successive centrifugation steps at increasing speeds to isolate other organelles (e.g., microsomes, cytosol).

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer lipid extraction on each subcellular fraction.

-

Dry the lipid extracts under a stream of nitrogen.

-

-

Mass Spectrometry:

-

Resuspend the lipid extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

-

Analyze the samples to quantify the amount of Lipo-15 in each fraction.

-

Normalize the Lipo-15 amount to the total protein content of each fraction.

-

Visualizing Lipo-15 Pathways and Workflows

The following diagrams illustrate the signaling pathway of Lipo-15, the experimental workflow for its localization, and the logical relationship between its localization and cellular function.

Caption: Lipo-15 signaling pathway in the ER under stress conditions.

Caption: Workflow for determining Lipo-15 subcellular localization.

Caption: Logical flow of Lipo-15 function during phagocytosis.

Conclusion and Future Directions

The data presented in this guide underscore the importance of Lipo-15 as a spatially regulated signaling lipid. Its accumulation in the endoplasmic reticulum during stress, its recruitment to the phagosome during pathogen clearance, and its localization to synaptic vesicles during neurite outgrowth highlight its pleiotropic functions. Future research should focus on identifying the enzymes responsible for Lipo-15 synthesis and transport, as well as developing small molecule inhibitors to modulate its localization for therapeutic benefit. The protocols and data herein provide a solid foundation for these next steps.

A Technical Guide to Investigating the Protein Interactions of Novel Bioactive Lipids: A Hypothetical Case Study of "Lipid 15"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of lipid-protein interactions is a critical frontier in cell biology and drug discovery. Bioactive lipids play pivotal roles in a vast array of cellular processes, from signal transduction to membrane trafficking.[1][2] Understanding how these lipids engage with their protein partners is essential for unraveling disease mechanisms and developing novel therapeutics.[3] This guide provides a comprehensive technical overview of the methodologies used to investigate the protein interactions of a novel or uncharacterized bioactive lipid, presented here under the hypothetical designation "Lipid 15." The principles and protocols detailed herein are broadly applicable to the study of any newly discovered lipid molecule.

Recent advancements in techniques like mass spectrometry and surface plasmon resonance have significantly expanded our ability to identify and characterize these interactions.[4][5][6] This guide will delve into the practical application of these methods, offering detailed experimental protocols and strategies for data presentation and visualization.

Section 1: Identifying Potential "this compound" Interacting Proteins

The initial step in characterizing the biological function of a novel lipid is to identify its protein binding partners. A common and effective method for this is affinity chromatography.

Experimental Protocol: Affinity Chromatography

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific molecule, in this case, "this compound".[7][8] The basic principle involves immobilizing the lipid on a solid support (resin) and then passing a cell lysate over this resin. Proteins that bind to the lipid will be retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified.[9]

Materials:

-

"this compound" (with a functional group for immobilization, e.g., a carboxyl or amino group)

-

Affinity chromatography resin (e.g., NHS-activated sepharose)

-

Chromatography columns

-

Cell lysate from the biological system of interest

-

Binding buffer (e.g., Tris-buffered saline (TBS), pH 7.4)

-

Wash buffer (e.g., TBS with a low concentration of a non-ionic detergent like Tween-20)

-

Elution buffer (e.g., a high salt buffer, a buffer with a different pH, or a buffer containing a competing ligand)

-

Reagents for protein analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

-

Immobilization of "this compound":

-

Chemically couple "this compound" to the activated resin according to the manufacturer's instructions. This typically involves reacting a functional group on the lipid with the active groups on the resin.

-

Thoroughly wash the resin to remove any unbound lipid.

-

-

Column Preparation:

-

Pack a chromatography column with the "this compound"-coupled resin.

-

Equilibrate the column by washing it with several column volumes of binding buffer.[9]

-

-

Binding:

-

Load the cell lysate onto the column.

-

Allow the lysate to pass through the column at a slow flow rate to ensure sufficient time for binding interactions to occur.

-

-

Washing:

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins. The number of washes and the stringency of the wash buffer may need to be optimized.

-

-

Elution:

-

Elute the specifically bound proteins using an appropriate elution buffer. The choice of elution buffer will depend on the nature of the lipid-protein interaction.

-

Collect the eluted fractions.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins.

-

Identify the proteins by mass spectrometry.

-

Data Presentation: Identified "this compound" Binding Proteins

The proteins identified by mass spectrometry should be organized into a clear and concise table.

| Protein ID (e.g., UniProt) | Protein Name | Gene Name | Molecular Weight (kDa) | Function/Cellular Localization |

| P12345 | Kinase A | KINA | 55 | Signal transduction, Cytoplasm |

| Q67890 | Transporter B | TRNB | 72 | Membrane transport, Plasma membrane |

| R24680 | Structural Protein C | STRC | 34 | Cytoskeleton, Cytosol |

Section 2: Characterizing the Binding Affinity and Kinetics

Once potential binding partners have been identified, the next step is to quantify the interaction. Surface Plasmon Resonance (SPR) is a widely used technique for this purpose, providing real-time, label-free analysis of binding kinetics.[5][10][11]

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12] In this context, either the protein or "this compound" can be immobilized on the chip.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified protein of interest

-

"this compound" liposomes or other suitable formulation

-

Running buffer (e.g., HBS-EP buffer)

-

Immobilization reagents (e.g., amine coupling kit)

-

Regeneration solution (e.g., dilute NaOH or glycine-HCl)[13]

Procedure:

-

Chip Immobilization:

-

Immobilize the purified protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).

-

Alternatively, create a lipid bilayer on the chip and incorporate "this compound".

-

-

Binding Analysis:

-

Inject a series of concentrations of "this compound" (the analyte) over the immobilized protein (the ligand).

-

Monitor the change in the SPR signal (response units, RU) over time. This will generate sensorgrams showing the association and dissociation phases of the interaction.

-

-

Regeneration:

-

After each injection, regenerate the chip surface by injecting a regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Data Presentation: "this compound" - Protein Interaction Kinetics

The quantitative data obtained from SPR experiments should be summarized in a table for easy comparison.

| Protein | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) | Chi² |

| Kinase A | 1.2 x 10⁵ | 2.5 x 10⁻³ | 20.8 | 0.5 |

| Transporter B | 3.4 x 10⁴ | 1.1 x 10⁻⁴ | 3.2 | 0.8 |

| Structural Protein C | 8.9 x 10³ | 5.0 x 10⁻² | 561.8 | 1.2 |

Section 3: Investigating the Role of "this compound" in Signaling Pathways

Bioactive lipids often function as second messengers or modulators of signaling pathways.[1][14] Understanding how "this compound" influences these pathways is crucial for elucidating its biological role.

Hypothetical "this compound" Signaling Pathway

Based on the identified interacting proteins (e.g., Kinase A), a hypothetical signaling pathway involving "this compound" can be proposed. For instance, "this compound" might bind to a receptor, leading to the activation of Kinase A, which in turn phosphorylates downstream targets.

Caption: Hypothetical signaling pathway initiated by "this compound".

Section 4: A General Workflow for Investigating Lipid-Protein Interactions

The investigation of a novel lipid's protein interactions can be structured into a logical workflow, from initial discovery to functional characterization.

Caption: General workflow for lipid-protein interaction studies.

The study of lipid-protein interactions is a dynamic and rapidly evolving field.[2] The methodologies and frameworks presented in this guide provide a robust starting point for researchers investigating the biological roles of novel bioactive lipids like "this compound." By systematically identifying binding partners, quantifying interaction kinetics, and placing these interactions within the context of cellular pathways, scientists can unlock new insights into cellular function and pave the way for innovative therapeutic strategies.

References

- 1. longdom.org [longdom.org]

- 2. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein-Lipid Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 4. researchgate.net [researchgate.net]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. Membrane Protein–Lipid Interactions Probed Using Mass Spectrometry | Annual Reviews [annualreviews.org]

- 7. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. conductscience.com [conductscience.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. mdpi.com [mdpi.com]

The Pivotal Role of 15-Lipoxygenases in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 15-lipoxygenases (15-LOX) in lipid metabolism. These enzymes are key players in the generation of a diverse array of bioactive lipid mediators that are integral to a variety of physiological and pathological processes, including inflammation, immunity, and a regulated form of cell death known as ferroptosis. This document provides a comprehensive overview of 15-LOX biochemistry, its metabolic pathways, and its implications for human health and disease, with a focus on providing actionable data and methodologies for the scientific community.

Introduction to 15-Lipoxygenases

15-lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs).[1] In humans, there are two primary isoforms, 15-lipoxygenase-1 (15-LOX-1, encoded by the ALOX15 gene) and 15-lipoxygenase-2 (15-LOX-2, encoded by the ALOX15B gene), which exhibit distinct tissue distribution, substrate preferences, and biological functions.[2][3] 15-LOX-1 is prominently expressed in reticulocytes, eosinophils, and macrophages, while 15-LOX-2 is found in skin, prostate, and lung.[2][3] These enzymes play a critical role in the intricate network of lipid signaling, and their dysregulation has been implicated in a range of diseases, including cardiovascular disorders, cancer, and inflammatory conditions.[4][5]

Enzymatic Activity and Substrate Specificity

The catalytic activity of 15-LOX involves the abstraction of a hydrogen atom from a methylene (B1212753) group of a PUFA, followed by the insertion of molecular oxygen to form a hydroperoxy fatty acid. The primary substrates for 15-LOX enzymes are arachidonic acid (AA), linoleic acid (LA), and docosahexaenoic acid (DHA).[1][4]

Table 1: Major Substrates and Products of Human 15-Lipoxygenases

| Enzyme | Substrate | Primary Product(s) |

| 15-LOX-1 | Arachidonic Acid (AA) | 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE).[1][4] |

| Linoleic Acid (LA) | 13(S)-Hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is reduced to 13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE).[4] | |

| Docosahexaenoic Acid (DHA) | 17S-hydroperoxy-DHA, a precursor for resolvins and protectins.[4] | |

| 15-LOX-2 | Arachidonic Acid (AA) | Primarily 15(S)-HpETE.[6] |

Role in Lipid Mediator Biosynthesis and Signaling Pathways

The products of 15-LOX activity are not merely metabolic byproducts but are potent signaling molecules that modulate a variety of cellular responses. These lipid mediators can act in an autocrine or paracrine fashion to influence inflammation, cell proliferation, and cell death.

Pro- and Anti-inflammatory Roles

The role of 15-LOX in inflammation is complex and context-dependent.[7]

-

Pro-inflammatory effects: 15-HETE and 13-HODE can act as pro-inflammatory mediators. For example, 12(S)-HETE and 15(S)-HPETE are involved in monocyte binding to the vasculature by stimulating protein kinase C (PKC) and cellular adhesion molecules.[4] Some products, like 13-HPODE, are proinflammatory and act through transcription factors such as NF-κB.[4]

-

Anti-inflammatory and Pro-resolving effects: 15-LOX-1 is a key enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins.[4][8] Lipoxins, for instance, are generated from the 15-LOX product 15-HETE and have been shown to inhibit neutrophil function and stimulate vasodilation.[4] These molecules are crucial for the active resolution of inflammation, a process distinct from passive signal decay.

PUFA [label="Polyunsaturated Fatty Acids\n(e.g., Arachidonic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX15 [label="15-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pro_inflammatory [label="Pro-inflammatory Mediators\n(e.g., 15-HETE, 13-HODE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory/Pro-resolving Mediators\n(e.g., Lipoxins, Resolvins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Resolution of\nInflammation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

PUFA -> LOX15; LOX15 -> Pro_inflammatory; LOX15 -> Anti_inflammatory; Pro_inflammatory -> Inflammation [arrowhead=normal, color="#EA4335"]; Anti_inflammatory -> Resolution [arrowhead=normal, color="#34A853"]; Inflammation -> Resolution [style=dashed, arrowhead=tee, color="#5F6368"]; }

Involvement in Atherosclerosis

The role of 15-LOX in atherosclerosis is multifaceted, with evidence supporting both pro- and anti-atherogenic effects.[7][9]

-

Pro-atherogenic actions: 15-LOX can contribute to the oxidation of low-density lipoprotein (LDL), a key event in the formation of atherosclerotic plaques.[9] Its products can also promote the adhesion of monocytes to the endothelium.[9]

-

Anti-atherogenic actions: The production of anti-inflammatory lipoxins and the inhibition of neutrophil migration are mechanisms by which 15-LOX may exert protective effects against atherosclerosis.[4][7]

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[10][11] 15-Lipoxygenases have been identified as key enzymes that can initiate and execute ferroptosis.[10][11][12]

-

Initiation of Lipid Peroxidation: 15-LOX can directly oxygenate phospholipids (B1166683) within cellular membranes, generating lipid hydroperoxides that are the hallmark of ferroptosis.[13] Specifically, the 15-LOX2/PEBP1 complex can catalyze the oxygenation of phosphatidylethanolamine (B1630911) (PE)-associated PUFAs, leading to the formation of 15-hydroperoxyeicosatetraenoic acid-phosphatidylethanolamine (15-HpETE-PE), a critical signal for ferroptosis induction.[13]

-

Sensitization to Ferroptosis: Overexpression of 15-LOX isoforms has been shown to sensitize cells to ferroptosis-inducing agents.[10] While not always essential for the execution of ferroptosis, 15-LOX activity can significantly contribute to the cellular pool of lipid hydroperoxides that drive this cell death pathway.[10]

PUFA_PL [label="PUFA-containing\nPhospholipids (e.g., PE-AA)", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX15_PEBP1 [label="15-LOX/PEBP1\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_HP [label="Lipid Hydroperoxides\n(e.g., 15-HpETE-PE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GPX4 [label="GPX4", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipid_OH [label="Non-toxic\nLipid Alcohols", fillcolor="#FBBC05", fontcolor="#202124"]; Ferroptosis [label="Ferroptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iron [label="Fe²⁺", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

PUFA_PL -> LOX15_PEBP1; LOX15_PEBP1 -> Lipid_HP; Lipid_HP -> GPX4 [style=dashed, arrowhead=tee, color="#34A853"]; GPX4 -> Lipid_OH; Lipid_HP -> Ferroptosis [arrowhead=normal, color="#EA4335"]; Iron -> Lipid_HP [label=" Fenton\nReaction", style=dashed, arrowhead=normal, color="#5F6368", fontsize=8]; }

Experimental Protocols

Accurate measurement of 15-LOX activity is crucial for research and drug development. Below are detailed methodologies for common assays.

Spectrophotometric Assay for 15-Lipoxygenase Activity

This method is based on the detection of the conjugated diene hydroperoxide product, which has a characteristic absorbance at 234 nm.[14][15]

Materials:

-

15-Lipoxygenase enzyme (e.g., from soybean, human recombinant)

-

Substrate: Linoleic acid or Arachidonic acid

-

Borate (B1201080) buffer (0.2 M, pH 9.0)[14][15]

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Substrate Stock Solution (e.g., 10 mM Linoleic Acid): Dissolve linoleic acid in ethanol.

-

Substrate Working Solution (e.g., 250 µM): Mix 10 µL of linoleic acid stock with 30 µL of ethanol and add to 120 mL of borate buffer. Prepare fresh daily.[14][15]

-

Enzyme Solution: Dissolve or dilute the 15-LOX enzyme in cold borate buffer to the desired working concentration (e.g., 400 U/mL). Keep on ice.[14][15]

-

-

Assay Protocol:

-

Set the spectrophotometer to read absorbance at 234 nm.

-

Blank: To a quartz cuvette, add 500 µL of borate buffer and 500 µL of the substrate working solution. Use this to zero the spectrophotometer.[14]

-

Reaction: In a separate cuvette, add 487.5 µL of borate buffer and 12.5 µL of DMSO (or inhibitor dissolved in DMSO). Add 500 µL of the enzyme solution.

-

Initiate the reaction by adding 500 µL of the substrate working solution.

-

Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.[15]

-

-

Data Analysis:

-

Calculate the rate of increase in absorbance (ΔA234/min).

-

The enzyme activity is proportional to this rate.

-

For inhibitor studies, calculate the percentage of inhibition relative to the DMSO control.

-

Reagents [label="Prepare Reagents:\n- Substrate Solution\n- Enzyme Solution\n- Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Set Spectrophotometer\nto 234 nm", fillcolor="#FBBC05", fontcolor="#202124"]; Blank [label="Blank Measurement:\nBuffer + Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mix [label="Prepare Reaction Mix:\nBuffer + Enzyme\n(+/- Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate [label="Initiate Reaction:\nAdd Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Record Absorbance\nover Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate Rate of\nAbsorbance Change", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Reagents -> Setup; Setup -> Blank; Reagents -> Reaction_Mix; Reaction_Mix -> Initiate; Initiate -> Measure; Measure -> Analyze; }

Fluorescent Assay for 15-Lipoxygenase Activity

This high-throughput screening-compatible assay utilizes a fluorescent probe that is oxidized by lipid hydroperoxides produced by 15-LOX.[16][17]

Materials:

-

15-Lipoxygenase enzyme

-

Substrate: Linoleic acid or Arachidonic acid

-

Assay Buffer (e.g., Tris-HCl)

-

Fluorescent Probe: Diphenyl-1-pyrenylphosphine (DPPP)

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare enzyme, substrate, and buffer solutions as described for the spectrophotometric assay.

-

Prepare a stock solution of DPPP in an appropriate solvent (e.g., DMSO).

-

-

Assay Protocol:

-

To the wells of a microplate, add the assay buffer, enzyme solution, and DPPP.

-

Add any test compounds (inhibitors) at this stage.

-

Initiate the reaction by adding the substrate solution.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the oxidized DPPP product.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or substrate).

-

Calculate the percentage of inhibition for test compounds relative to a control with no inhibitor.

-

Determine IC50 values for potent inhibitors.

-

Quantitative Data on 15-LOX Inhibitors

The development of potent and selective 15-LOX inhibitors is an active area of research for therapeutic applications.

Table 2: Examples of 15-Lipoxygenase Inhibitors

| Inhibitor | Target Isoform(s) | Potency (IC50 / Ki) | Notes |

| PD-146176 | 15-LOX-1 | Potent inhibitor | Often used as a reference compound in research. |

| ML351 | 15-LOX-1 | Nanomolar potency | Selective inhibitor. |

| LIT-04, LIT-05 | 15-LOX-2 | Low micromolar range | Show some selectivity against other LOX isoforms.[6] |

| Inhibitor 14d | 15-LOX-1 | Ki = 36 nM | Demonstrates anti-inflammatory properties in vitro and ex vivo.[18] |

| Celecoxib | 5-LOX (and COX-2) | 46.7% inhibition at a tested concentration | A dual inhibitor with anti-inflammatory activity.[19] |

| Indoleacetic acid (IAA) | LOX (general) | IC50 = 42.98 µM | Competitively inhibits lipoxygenases.[19] |

| Indolebutyric acid (IBA) | LOX (general) | IC50 = 17.82 µM | Competitively inhibits lipoxygenases.[19] |

Conclusion and Future Directions

15-lipoxygenases are central enzymes in lipid metabolism with profound implications for human health and disease. Their ability to generate a wide spectrum of bioactive lipid mediators places them at the crossroads of inflammation, resolution, and cell death pathways. The dual nature of their activity, contributing to both pro-inflammatory and pro-resolving processes, underscores the complexity of lipid signaling and the challenges in developing therapeutic strategies that target these enzymes.

For researchers and drug development professionals, a deep understanding of the biochemical and cellular functions of 15-LOX is paramount. The detailed experimental protocols and quantitative data provided in this guide offer a foundation for further investigation into the roles of these enigmatic enzymes. Future research will likely focus on elucidating the precise regulatory mechanisms governing 15-LOX activity in different cellular contexts, identifying novel and highly selective inhibitors, and exploring the therapeutic potential of modulating 15-LOX pathways in a range of human diseases, from chronic inflammatory disorders to cancer and neurodegeneration. The continued exploration of 15-lipoxygenases promises to unveil new avenues for therapeutic intervention and a more nuanced understanding of the intricate language of lipid signaling.

References

- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 4. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging cellular functions of the lipid metabolizing enzyme 15-Lipoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ahajournals.org [ahajournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of a fluorescent intensity assay amenable for high-throughput screening for determining 15-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Rational Development of a Potent 15-Lipoxygenase-1 Inhibitor with in Vitro and ex Vivo Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Total Lipid Extraction from Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipids are a diverse and critical class of molecules involved in energy storage, membrane structure, and complex signaling pathways.[1][2] The accurate extraction and analysis of cellular lipids are fundamental to lipidomics and the study of diseases linked to lipid metabolism, such as cancer, diabetes, and neurodegenerative disorders.[3] This document provides a detailed protocol for the total lipid extraction from cultured mammalian cells using a modified Bligh & Dyer method. This method is robust, widely applicable, and suitable for downstream analysis by mass spectrometry (MS), liquid chromatography (LC)-MS, and other analytical techniques.[4][5][6]

The Bligh & Dyer method utilizes a monophasic mixture of chloroform (B151607) and methanol (B129727) to disrupt cell membranes and solubilize lipids.[5][6] The subsequent addition of chloroform and water induces a phase separation, partitioning the lipids into the lower organic phase while polar metabolites and cellular debris remain in the upper aqueous/methanol phase.[7][8] This protocol has been optimized for cultured cells to ensure high recovery and purity of the lipid extract.

Experimental Protocols

This protocol is adapted from the Bligh & Dyer method and is suitable for extracting total lipids from approximately 1–10 million cultured cells.[1][9] All steps involving organic solvents should be performed in a chemical fume hood.

I. Required Materials and Reagents

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

HPLC Grade Methanol (MeOH)

-

HPLC Grade Chloroform (CHCl₃)

-

Deionized Water (H₂O)

-

Nitrogen Gas (for drying)

Equipment:

-

15 mL glass centrifuge tubes with PTFE-lined caps

-

Glass Pasteur pipettes

-

Refrigerated centrifuge

-

Vortex mixer

-

Nitrogen gas evaporator or vacuum concentrator (e.g., SpeedVac)

-

Cell scraper (for adherent cells)

II. Step-by-Step Extraction Protocol

A. Cell Harvesting and Washing

Proper harvesting and washing are crucial to remove media components that can interfere with extraction and analysis.

-

For Adherent Cells:

-

Aspirate the culture medium from the flask or plate.

-

Wash the cell monolayer twice with ice-cold PBS.

-

Scrape the cells into a final volume of 1 mL of ice-cold PBS and transfer the cell suspension to a 15 mL glass centrifuge tube.[6]

-

-

For Suspension Cells:

-

Transfer the cell suspension to a 15 mL conical tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[9][10]

-

Aspirate the supernatant and resuspend the cell pellet in 5 mL of ice-cold PBS.

-

Repeat the centrifugation and wash step twice to ensure complete removal of the culture medium.

-

After the final wash, resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a 15 mL glass centrifuge tube.[9]

-

B. Single-Phase Lipid Extraction

This step creates a single-phase solvent system that thoroughly extracts lipids from the cellular matrix.

-

To the 1 mL cell suspension in the glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.[9][11][12]

-

Vortex the mixture vigorously for 1 minute to form a single-phase solution and lyse the cells.[8][9]

-

Incubate the mixture for 30 minutes on ice, with occasional vortexing to ensure complete extraction.[9]

C. Phase Separation and Lipid Collection

This step separates the lipid-containing organic phase from the aqueous phase.

-

Add 1.25 mL of chloroform to the tube and vortex for 30 seconds.[9][12][13]

-

Add 1.25 mL of deionized water to the tube and vortex for another 30 seconds.[9][12][13]

-

Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to facilitate phase separation.[8][9][10]

-

Three layers will be visible: a top aqueous layer, a middle layer of precipitated protein, and a bottom organic layer containing the lipids.

-

Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower organic (chloroform) phase. Transfer it to a new, clean glass tube.[9][13] Be careful not to disturb the protein interface to avoid contamination.[3]

D. Drying and Storage of Lipid Extract

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.[8][9][14]

-

Once completely dry, the lipid film can be stored at -80°C until further analysis.[9][10]

-

For analysis, reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol, or a chloroform:methanol mixture) compatible with your downstream analytical platform.[10][15]

Data Presentation: Quantitative Summary

The following tables provide a summary of the quantitative parameters for the lipid extraction protocol.

Table 1: Reagent Volumes for Lipid Extraction (per 1 mL sample)

| Step | Reagent | Volume Added | Final Solvent Ratio (v/v/v) |

|---|---|---|---|

| B-1 | Chloroform:Methanol (1:2) | 3.75 mL | N/A (Monophasic) |

| C-1 | Chloroform | 1.25 mL | N/A |

| C-2 | Deionized Water | 1.25 mL | ~2:2:1.8 (Chloroform:Methanol:Water) |

Table 2: Centrifugation Parameters

| Step | Purpose | Speed (RCF) | Duration | Temperature |

|---|---|---|---|---|

| A | Cell Harvesting (Suspension) | 500 x g | 5 min | 4°C |

| C-3 | Phase Separation | 1,000 x g | 10 min | 4°C |

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Emulsion Formation (Cloudy interface layer) | Vigorous vortexing; high concentration of proteins or phospholipids. | Centrifuge at a higher speed (e.g., 3,000 x g for 15-20 minutes) to help break the emulsion.[16] Alternatively, let the sample sit undisturbed for a longer period.[16] |

| Low Lipid Yield | Incomplete cell lysis or extraction. | Ensure vigorous vortexing after adding the initial solvent mixture. Increase incubation time on ice. Perform a second extraction on the remaining aqueous phase by adding more chloroform.[8] |

| Contamination (Insoluble precipitate after drying) | Contamination from the protein interface or non-lipid material. | Be extremely careful when collecting the lower organic phase.[17] If precipitate forms after reconstitution, centrifuge the sample and collect the supernatant.[17] |

| Lipid Degradation | Enzymatic activity or oxidation. | Keep samples on ice at all times to minimize enzymatic activity.[18] Process samples quickly and store the final extract under nitrogen at -80°C to prevent oxidation.[7][18] |

Visualizations

Workflow and Signaling Pathway Diagrams

Caption: Workflow for total lipid extraction from cultured cells.

Caption: Simplified PI3K/Akt signaling pathway involving key lipids.

References

- 1. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]

- 2. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]

- 3. cellbiolabs.com [cellbiolabs.com]

- 4. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]

- 5. biocompare.com [biocompare.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. neurolipidomics.com [neurolipidomics.com]

- 8. biochem.wustl.edu [biochem.wustl.edu]

- 9. benchchem.com [benchchem.com]

- 10. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 12. tabaslab.com [tabaslab.com]

- 13. benchchem.com [benchchem.com]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. Extracting cholesterol and lipids from cells — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

Application Note: A Robust LC-MS/MS Method for the Accurate Quantification of Lysophosphatidic Acid (LPA) 18:1 in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, mediating a wide range of cellular processes including proliferation, migration, and survival.[1][2] Among its various species, LPA 18:1 is a prominent and widely studied form.[2] Given its role in numerous physiological and pathological conditions such as cancer and fibrosis, the accurate and precise quantification of LPA 18:1 in biological matrices like plasma is crucial for both clinical diagnostics and therapeutic development.[3][4] This application note details a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of LPA 18:1 in human plasma.

Experimental Workflow

The overall workflow for the quantification of LPA 18:1 from plasma samples is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

Caption: Experimental workflow for LPA 18:1 quantification.

Detailed Experimental Protocols

1. Plasma Sample Preparation

This protocol is optimized for the extraction of LPA 18:1 from human plasma.

-

Materials:

-

Human plasma collected in EDTA tubes.

-

Methanol (MeOH), HPLC grade, chilled.

-

LPA 17:0 as an internal standard (IS).

-

Centrifuge capable of reaching 2000 rpm and maintaining 4°C.

-

Vortex mixer.

-

-

Procedure:

-

Blood samples should be centrifuged at 1300g for 10 minutes at 4°C to obtain plasma, which is then stored at -80°C until analysis.[5]

-

Thaw plasma samples on ice. To prevent LPA metabolism post-collection, it is recommended to keep samples on ice and add an autotaxin (ATX) inhibitor.[6]

-

For protein precipitation, deproteinize plasma samples by adding prechilled 50% methanol.[5]

-

Add the internal standard (LPA 17:0) to the mixture.

-

Vortex the mixture vigorously for 30 seconds.

-

Incubate at 4°C for 20 minutes to allow for complete protein precipitation.[7]

-

Centrifuge at 2000 rpm for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[5]

-

Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., Methanol/Water mixture).[5]

-

2. LC-MS/MS Analysis

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C8 or C18 column (e.g., 125mm x 2.0mm) is suitable for separation.[1]

-

Mobile Phase A: Methanol/Water (75/25, v/v) with 0.5% formic acid and 5mM ammonium (B1175870) formate.[1]

-

Mobile Phase B: Methanol/Water (99/0.5, v/v) with 0.5% formic acid and 5mM ammonium formate.[1]

-

Gradient: A gradient elution is typically employed to separate LPA 18:1 from other lipid species.

-